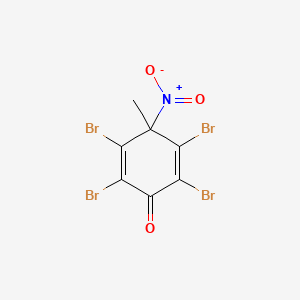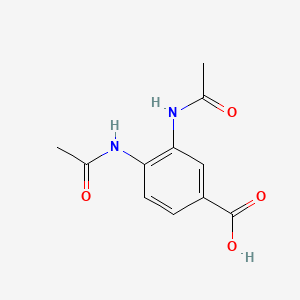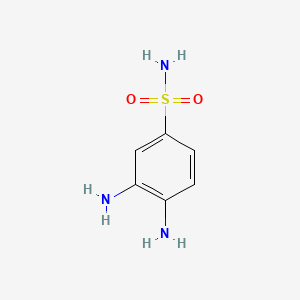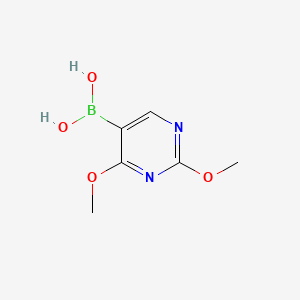
2,4-Dimethoxypyrimidine-5-boronic acid
Übersicht
Beschreibung
2,4-Dimethoxypyrimidine-5-boronic acid is a chemical compound that is part of the boronic acid family and is related to pyrimidine derivatives. While the provided papers do not directly discuss 2,4-Dimethoxypyrimidine-5-boronic acid, they do provide insights into the synthesis, structure, and reactivity of related boronic acid compounds and pyrimidine derivatives, which can be extrapolated to understand the properties and potential applications of 2,4-Dimethoxypyrimidine-5-boronic acid.
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve various methods, including microwave-assisted Pd(0)-catalyzed/Cu(I)-mediated carbon-carbon cross-coupling reactions. For instance, 3,4-dihydropyrimidine-2-thiones can be coupled with boronic acids under Liebeskind-Srogl conditions to yield 2-aryl-1,4-dihydropyrimidines . Additionally, the synthesis of 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid involves diazotization and coupling reactions, which are common in the synthesis of pyrimidine derivatives . These methods could potentially be adapted for the synthesis of 2,4-Dimethoxypyrimidine-5-boronic acid.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized using spectroscopic techniques such as NMR, FT-IR, mass spectrometry, and UV-visible spectroscopy . Computational methods like Density Functional Theory (DFT) can also be employed to predict the geometry and spectroscopic properties of these compounds . These techniques would be relevant for analyzing the molecular structure of 2,4-Dimethoxypyrimidine-5-boronic acid.
Chemical Reactions Analysis
Boronic acids are known for their ability to undergo cross-coupling reactions with various substrates. The synthesis of 2-boronobenzoic-4,6-bis(4-N,N-ethylaminostyryl)pyrimidine showcases the reactivity of boronic acid derivatives in Ullmann-type reactions . Additionally, pyrimidine derivatives can form boron chelates, as seen in the reaction of 5-acetyl-4-aminopyrimidine derivatives with borane . These reactions highlight the versatility of boronic acids and pyrimidine derivatives in forming new chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acid derivatives and pyrimidine compounds can be influenced by their functional groups and molecular structure. For example, the optical properties of a boronobenzoic acid derivative were systematically studied, revealing good optical properties and a large two-photon absorption cross-section . These properties are significant for applications in materials science and photonics. The physical and chemical properties of 2,4-Dimethoxypyrimidine-5-boronic acid would likely be influenced by the electron-donating methoxy groups and the electron-accepting boronic acid group, affecting its reactivity and potential applications.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agent Synthesis
2,4-Dimethoxypyrimidine-5-boronic acid has been utilized in the synthesis of pyrimidine-1,3-oxazolidin-2-arylimino hybrids as a new class of antibacterial agents. These compounds have shown moderate to good activity against various pathogenic strains, including Gram-positive and Gram-negative bacteria. The synthesis involves a Cu(II)-catalyzed intramolecular halogenation and a Suzuki coupling reaction with 2,4-dimethoxypyrimidine-5-boronic acid (Romeo et al., 2018).
Chemosensor Development
2,4-Dimethoxypyrimidine-5-boronic acid plays a role in the development of boronic acid sensors for detecting carbohydrates, bioactive substances, and various ions. This includes applications in fluorescent chemosensors, where the interaction with diols forms stable rings, useful in probing biological substances (Huang et al., 2012).
Cancer and Neutron Capture Therapy
In cancer research and neutron capture therapy, boronic acid derivatives, including 2,4-dimethoxypyrimidine-5-boronic acid, have been explored for their potential therapeutic applications. Compounds containing boron, such as nucleosides and nucleotides, demonstrate promising anticancer and antiinflammatory properties (Vyakaranam et al., 2001).
Antiviral Research
In antiviral research, 2,4-dimethoxypyrimidine-5-boronic acid has been used in the synthesis of carboranyluracil nucleosides with potential antiviral activity. These compounds are important in developing treatments for various viral infections (Goudgaon et al., 1997).
Antiproliferative Activity
Recent studies have shown that compounds synthesized using 2,4-dimethoxypyrimidine-5-boronic acid exhibit antiproliferative activity against human tumor cell lines. This highlights its potential in developing cancer therapies (Patel et al., 2022).
Biomedical Polymer Applications
Boronic acid-containing polymers, derived from compounds like 2,4-dimethoxypyrimidine-5-boronic acid, are valuable in biomedical applications such as HIV, obesity, diabetes, and cancer treatment. These polymers are unique for their reactivity and responsive nature (Cambre & Sumerlin, 2011).
Safety And Hazards
2,4-Dimethoxypyrimidine-5-boronic acid can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .
Eigenschaften
IUPAC Name |
(2,4-dimethoxypyrimidin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O4/c1-12-5-4(7(10)11)3-8-6(9-5)13-2/h3,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGKUACPLXCVOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301008905 | |
| Record name | (2,4-Dimethoxypyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301008905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxypyrimidine-5-boronic acid | |
CAS RN |
89641-18-9 | |
| Record name | (2,4-Dimethoxypyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301008905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,4-dimethoxypyrimidin-5-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





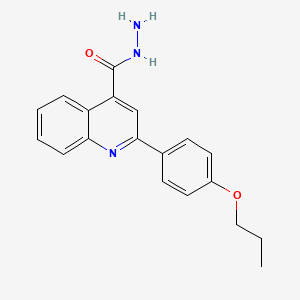


![[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine](/img/structure/B1301018.png)



